Cy3-YNE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

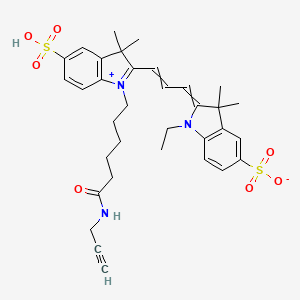

The synthesis of Cy3-YNE involves the incorporation of an alkyne group into the cyanine dye structure. This is typically achieved through a series of organic reactions, including the formation of the polymethine chain and the attachment of the alkyne group to the dye’s core structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The dye is then purified and formulated for use in various applications .

化学反応の分析

Types of Reactions

Cy3-YNE primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAc), a type of click chemistry reaction. This reaction is highly specific and efficient, making it ideal for labeling biomolecules .

Common Reagents and Conditions

The CuAAc reaction requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature .

Major Products

The major product of the CuAAc reaction involving this compound is a triazole-linked conjugate, where the alkyne group of this compound is covalently bonded to the azide group of the target molecule .

科学的研究の応用

Bioorthogonal Chemistry

Overview : Cy3-YNE is primarily utilized in bioorthogonal reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This property allows researchers to selectively label biomolecules without interfering with biological functions.

Case Study : A study demonstrated the use of this compound for labeling azide-functionalized sugars in living neuroblastoma cells. This application enabled the visualization of cell-surface glycans using direct stochastic optical reconstruction microscopy (dSTORM), showcasing the dye's effectiveness in super-resolution imaging techniques .

Protein and Nucleic Acid Labeling

Overview : this compound is employed for labeling proteins, peptides, and nucleic acids, enhancing the detection and analysis of these biomolecules in various assays.

Applications :

- Immunostaining : this compound can be conjugated to antibodies for immunofluorescence applications, allowing for the visualization of specific proteins within cells .

- Fluorescence Resonance Energy Transfer (FRET) : It serves as an acceptor dye in FRET experiments, providing valuable distance measurements between donor and acceptor pairs on nucleic acids .

Cellular Imaging and Analysis

Overview : The bright fluorescence of this compound makes it suitable for various imaging techniques, including fluorescence microscopy and flow cytometry.

Case Study : In a study involving mammalian cells, this compound was used to assess gap junctional communication by comparing dye transfer with traditional tracers like Lucifer Yellow. The results indicated that Cy3 dyes could effectively visualize intercellular communication pathways .

Applications in Drug Development

Overview : this compound has potential applications in drug discovery and development, particularly in tracking drug delivery systems.

Case Study : Research has shown that conjugating this compound to drug molecules enables real-time monitoring of drug distribution within cellular environments. This capability is crucial for understanding pharmacokinetics and optimizing therapeutic strategies .

作用機序

Cy3-YNE exerts its effects through its fluorescent properties. When excited by light at a specific wavelength, it emits light at a different wavelength, allowing it to be detected and visualized. The alkyne group enables it to form stable covalent bonds with azide-containing molecules, facilitating its use in labeling and detection applications .

類似化合物との比較

Cy3-YNE is part of the cyanine dye family, which includes other compounds such as Cy3, Cy5, and Cy7. Compared to these dyes, this compound offers unique advantages due to its alkyne group, which allows for click chemistry reactions. This makes it more versatile for labeling and conjugation purposes .

Similar Compounds

Cy3: A cyanine dye used for similar applications but lacks the alkyne group for click chemistry.

Cy5: Another cyanine dye with different spectral properties, used for labeling and imaging.

Cy7: A cyanine dye with longer wavelength emission, used for deep tissue imaging.

This compound stands out due to its ability to undergo click chemistry, making it a valuable tool in various scientific and industrial applications.

生物活性

Cy3-YNE, also known as Sulfo-Cyanine3-alkyne, is a fluorescent dye that has garnered significant attention in the field of biological research due to its unique properties and applications. This article provides a detailed overview of its biological activity, including its biochemical properties, mechanisms of action, and applications in various research contexts.

Overview of this compound

This compound is a member of the cyanine dye family characterized by its alkyne functional group. This structure allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc), a widely used "click chemistry" reaction that facilitates the labeling of biomolecules such as proteins, peptides, and nucleic acids. The dye is noted for its excellent photostability and high quantum yield, making it suitable for various biological applications, particularly in fluorescence microscopy and live-cell imaging.

This compound exhibits several key biochemical properties that contribute to its functionality:

- Fluorescence Characteristics : Cy3-YNE has a high fluorescence quantum yield when conjugated to biomolecules, which enhances signal detection in imaging applications. Its fluorescence emission is significantly affected by the environment; for instance, it exhibits increased fluorescence when attached to rigid structures like DNA .

- Reactivity : The alkyne group in this compound allows it to undergo nucleophilic conjugate addition reactions, particularly with azides. This reactivity enables the formation of stable triazole linkages through CuAAc, which is crucial for creating conjugates with biomolecules.

The primary mechanism by which this compound exerts its biological activity involves:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc) : This reaction allows for selective labeling of biomolecules. The alkyne group reacts with azides in the presence of copper catalysts to form stable triazole bonds. This process is not only efficient but also allows for the visualization of cellular components through fluorescence.

- Cellular Visualization : By labeling proteins and nucleic acids, Cy3-YNE facilitates the tracking and visualization of these biomolecules within live cells. This capability is essential for studying protein interactions and cellular dynamics.

Applications in Research

This compound has been employed in a variety of research contexts, demonstrating its versatility:

- Protein Labeling : Studies have shown that this compound effectively labels proteins for dynamic studies within cellular environments. For example, it has been used to visualize protein interactions in real-time during cellular processes.

- Live-Cell Imaging : The dye's stability under physiological conditions makes it an excellent candidate for live-cell imaging applications. Researchers have utilized this compound to study cellular structures and functions dynamically.

- Fluorescent Microscopy : Cy3-YNE is widely used in fluorescence microscopy due to its bright fluorescence and photostability. It allows researchers to obtain high-resolution images of labeled biomolecules within complex biological systems.

Case Studies

Several case studies illustrate the effectiveness of this compound in biological research:

- Protein Interaction Studies : In one study, researchers used this compound to label antibodies and track their interactions with target proteins in HEK293 cells. The results demonstrated a strong correlation between fluorescence intensity and protein expression levels, validating the use of this dye for monitoring protein dynamics .

- Imaging Nucleic Acids : Another study focused on using this compound to visualize DNA structures. The dye's ability to enhance fluorescence when bound to DNA allowed researchers to observe changes in DNA conformation under different conditions, providing insights into DNA dynamics and stability.

Comparative Analysis

To better understand the unique properties of this compound compared to other fluorescent dyes, a comparative analysis is presented below:

| Property | This compound | Other Cyanine Dyes |

|---|---|---|

| Fluorescence Quantum Yield | High | Variable |

| Stability | Excellent under physiological conditions | Varies |

| Reactivity | Strong with azides (CuAAc) | Depends on functional groups |

| Application Scope | Protein labeling, live-cell imaging | Broad but less specific |

特性

IUPAC Name |

2-[3-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H41N3O7S2/c1-7-20-35-32(38)15-10-9-11-21-37-29-19-17-25(46(42,43)44)23-27(29)34(5,6)31(37)14-12-13-30-33(3,4)26-22-24(45(39,40)41)16-18-28(26)36(30)8-2/h1,12-14,16-19,22-23H,8-11,15,20-21H2,2-6H3,(H2-,35,38,39,40,41,42,43,44) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBDEKRWCVSXGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H41N3O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。